molecular formula C13H19N3O8 B8004082 Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside

Cat. No.: B8004082
M. Wt: 345.31 g/mol
InChI Key: KXUDSQPSDRNDFJ-NZEXEKPDSA-N
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Description

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside is a valuable compound particularly efficient in aiding research on antiviral and antibacterial drugs, as well as potential research for cancer and other immunological disorders. This compound is an oligosaccharide and polysaccharide that has been modified with methylation and glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azido substitution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Acetic Anhydride and Pyridine: Used for acetylation of hydroxyl groups.

    Sodium Azide: Used for introducing the azido group.

    Hydrogen and Catalyst: Used for reduction of the azido group to an amine.

Major Products

The major products formed from these reactions include various derivatives of the original compound, depending on the specific functional groups introduced or modified .

Scientific Research Applications

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of carbohydrate metabolism and glycosylation processes.

    Medicine: Investigated for its potential in developing antiviral and antibacterial drugs, as well as cancer therapies.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. This property is particularly useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside: Another azido-modified sugar used in similar research applications.

    Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.

Uniqueness

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside is unique due to its specific structural modifications, which make it particularly suitable for studying carbohydrate metabolism and developing targeted therapies. Its ability to undergo click chemistry reactions adds to its versatility in scientific research .

Properties

IUPAC Name

[(2R,3S,4R,5S,6R)-3,4-diacetyloxy-5-azido-6-methoxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O8/c1-6(17)21-5-9-11(22-7(2)18)12(23-8(3)19)10(15-16-14)13(20-4)24-9/h9-13H,5H2,1-4H3/t9-,10+,11-,12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUDSQPSDRNDFJ-NZEXEKPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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